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molecular formula C10H5F2N3O2 B8347467 2-(3,5-Difluoro-2-nitro-phenyl)-pyrimidine

2-(3,5-Difluoro-2-nitro-phenyl)-pyrimidine

Cat. No. B8347467
M. Wt: 237.16 g/mol
InChI Key: FBHGWVHUGQKFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193352B2

Procedure details

To a solution of 2-(3,5-difluoro-2-nitro-phenyl)-pyrimidine (1.5 g, 6.32 mmoles) in dioxane (10 mL) was added tBuNH2 (6.6 mL, 63.24 mmoles) at room temperature. The mixture was heated to 100° C. in a sealed tube for 10 hours. The mixture was then cooled to room temperature, poured into water, and the solids stirred for 1 hour. The mixture was filtered, solids washed with water until filtrate was clear. The crude product was then diluted in MeOH, 6N HCl added, and the resulting mixture heated at reflux for 3 hours. The reaction was cooled to room temperature and poured into ice. The resulting heterogeneous mixture was warmed to room temperature, filtered, solids washed with water until filtrate ran clear, and dried in vacuo to afford the title compound (1.33 g, 90%) as an orange powder. 1H NMR (dmso-do, 500 MHz): 8.87 (d, 2H); 7.52 (dd, 1H); 7.08 (dd, 1H); 6.86 (dd, 1H); 6.60 (s, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([N+:15]([O-:17])=[O:16])=[C:4]([C:9]2[N:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:5]=[C:6]([F:8])[CH:7]=1.C([NH2:22])(C)(C)C.O>O1CCOCC1>[F:8][C:6]1[CH:5]=[C:4]([C:9]2[N:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[C:3]([N+:15]([O-:17])=[O:16])=[C:2]([NH2:22])[CH:7]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C(=C(C=C(C1)F)C1=NC=CC=N1)[N+](=O)[O-]
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solids stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
solids washed with water until filtrate
ADDITION
Type
ADDITION
Details
The crude product was then diluted in MeOH
ADDITION
Type
ADDITION
Details
6N HCl added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into ice
TEMPERATURE
Type
TEMPERATURE
Details
The resulting heterogeneous mixture was warmed to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
solids washed with water until filtrate
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C(=C(C1)N)[N+](=O)[O-])C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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